Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Overview
Description
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its white crystalline powder form and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This compound is derived from areca nut and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Guvacoline hydrochloride is known to bind selectively to presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABAergic transmission, which is important for many physiological processes, including mood regulation and pain perception .
Mode of Action
Guvacoline hydrochloride acts by inhibiting the reuptake of GABA at the presynaptic neuron . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing GABAergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by Guvacoline hydrochloride is the GABAergic transmission pathway . By inhibiting the reuptake of GABA, Guvacoline hydrochloride prolongs the action of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as methanol, ethanol, and dmso This suggests that it may have good bioavailability
Result of Action
The primary result of Guvacoline hydrochloride’s action is the enhancement of GABAergic transmission . This can lead to various effects at the molecular and cellular level, depending on the specific physiological context. For example, enhanced GABAergic transmission can lead to reduced neuronal excitability, which may have implications for conditions such as epilepsy and anxiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Guvacoline hydrochloride. For instance, the compound’s solubility in organic solvents suggests that it may be affected by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with muscarinic acetylcholine receptors, where it acts as an agonist . This interaction is essential for its role in modulating neurotransmission and influencing various physiological processes. Additionally, the compound has been found to interact with enzymes involved in metabolic pathways, such as monoamine oxidase B (MAO-B), which is responsible for its conversion to active metabolites .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic acetylcholine receptors leads to changes in intracellular calcium levels, which can affect various signaling pathways . Additionally, it has been observed to impact gene expression related to neurotransmission and neuroprotection, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As an agonist of muscarinic acetylcholine receptors, it activates these receptors, leading to downstream signaling events . The compound also inhibits or activates specific enzymes, such as MAO-B, which plays a role in its metabolic conversion . These interactions result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and modulatory effects on neurotransmission . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as MAO-B, leading to the formation of active metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, and the compound is produced in bulk quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which have their own unique properties and applications in different fields .
Scientific Research Applications
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: A dopaminergic neurotoxin used in neurological research.
Arecoline: An alkaloid found in areca nut with similar biological activities.
Uniqueness
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research .
Biological Activity
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride (CAS No. 6197-39-3) is a chemical compound recognized for its potential biological activities. It is a white crystalline powder soluble in organic solvents such as methanol and ethanol. This compound is derived from the areca nut and has garnered interest in various fields including medicinal chemistry and pharmacology due to its interactions with biological systems.
- Molecular Formula : C7H12ClNO2
- Molecular Weight : 177.63 g/mol
- Solubility : Soluble in methanol, ethanol, and dimethyl sulfoxide.
This compound primarily acts as an agonist of muscarinic acetylcholine receptors (mAChRs) . The activation of these receptors leads to a cascade of intracellular events, including alterations in calcium ion levels and modulation of various signaling pathways. This interaction is significant for understanding the compound's effects on neuronal activity and potential therapeutic applications.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : Modulates intracellular calcium levels affecting various signaling pathways.
- Gene Expression : Alters gene expression profiles in response to receptor activation.
- Metabolism : Affects cellular metabolism through its interactions with metabolic enzymes.
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Properties : Preliminary research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases .
- Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mAChR-mediated pathways.
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal damage following induced neurotoxicity. The mechanism was linked to enhanced cholinergic signaling due to mAChR activation.
Case Study 2: Anti-inflammatory Effects
In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
Comparative Analysis of Related Compounds
Compound Name | CAS No. | Biological Activity | Notes |
---|---|---|---|
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate HCl | 6197-39-3 | Anti-inflammatory, Neuroprotective | Derived from areca nut |
Guvacoline hydrochloride | 6197-39-3 | mAChR agonist | Similar structure |
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate HCl | 70684-82-1 | Limited studies available | Structural variant |
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALOEQHJRUTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210996 | |
Record name | Norarecoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6197-39-3 | |
Record name | Norarecoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norarecoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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